molecular formula C7H9NO4 B3430787 N-succinimidyl propionate CAS No. 862415-66-5

N-succinimidyl propionate

Cat. No. B3430787
CAS RN: 862415-66-5
M. Wt: 171.15 g/mol
InChI Key: AASBXERNXVFUEJ-UHFFFAOYSA-N
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Description

N-succinimidyl propionate (NSP) is a compound with the molecular formula C7H9NO4 . It is also known by other synonyms such as 2,5-Dioxopyrrolidin-1-yl propionate, (2,5-dioxopyrrolidin-1-yl) propanoate, and 2,5-Pyrrolidinedione, 1- (1-oxopropoxy)- . It is characterized as a pale yellow waxy solid .


Synthesis Analysis

NSP was synthesized and characterized in a study . The rates of hydrolysis in buffers ranging from pH 5–9 were determined. Optimum conditions for reaction with lysine were within the range pH 7 to 8 . Another study demonstrated a novel approach to tritium-labeled antisense oligonucleotides (ASO) by conjugating NSP to the 3′-end of ASOs .


Molecular Structure Analysis

The molecular weight of NSP is 171.15 g/mol . The IUPAC name is (2,5-dioxopyrrolidin-1-yl) propanoate . The InChI is InChI=1S/C7H9NO4/c1-2-7(11)12-8-5(9)3-4-6(8)10/h2-4H2,1H3 . The Canonical SMILES is CCC(=O)ON1C(=O)CCC1=O .


Chemical Reactions Analysis

NSP has been used in various chemical reactions. For instance, it has been used as a tritium labelling reagent for proteins . It has also been used in the conjugation of antisense oligonucleotides .


Physical And Chemical Properties Analysis

NSP has a molecular weight of 171.15 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 4 . The Rotatable Bond Count is 3 . The Exact Mass and Monoisotopic Mass are 171.05315777 g/mol . The Topological Polar Surface Area is 63.7 Ų . The Heavy Atom Count is 12 .

Scientific Research Applications

Single-Cell Genomics

N-succinimidyl propionate is used in a methodology called FixNCut, which is applied to human and mouse tissues. This method involves the reversible fixation of tissue followed by dissociation. It helps in preserving RNA integrity, sequencing library complexity, and cellular composition, while diminishing stress-related artifacts .

Tritium Labeling of Antisense Oligonucleotides

N-succinimidyl propionate is used in the tritium labeling of antisense oligonucleotides (ASOs). It is conjugated to the 3’-end of ASOs targeting metastasis-associated lung adenocarcinoma transcript 1 (Malat1) containing amino- or sulfhydryl-linkers. This method provides a powerful technique for fast and safe access to tritium-labeled oligonucleotides, which can be used for pharmacokinetic, mass balance, or autoradiography studies .

Chemical Crosslinking of Intracellular Proteins

N-succinimidyl propionate is used for the chemical crosslinking of intracellular proteins prior to cell lysis and immunoprecipitation. This helps in identifying weak or transient protein interactions .

Fixation of Protein Interactions

N-succinimidyl propionate is used to ‘fix’ protein interactions. This allows for the identification of weak or transient protein interactions .

Tissue Fixation for Immunostaining

N-succinimidyl propionate is used to fix tissues for immunostaining without damaging RNA. This helps in preserving the integrity of the tissue and the RNA for further analysis .

Protein Crosslinking to Create Bioconjugates

N-succinimidyl propionate is used in protein crosslinking to create bioconjugates via single-step reactions. This is useful in various research applications where proteins need to be linked together .

Mechanism of Action

Target of Action

N-Succinimidyl propionate (NSP) is primarily used in the field of bioconjugation, the process of chemically linking two molecules, one of which is typically a biomolecule such as a protein or antibody . A novel approach to tritium-labeled antisense oligonucleotides (ASO) was established by conjugating NSP to the 3′-end of ASOs targeting metastasis-associated lung adenocarcinoma transcript 1 (Malat1) containing amino- or sulfhydryl-linkers .

Mode of Action

NSP reacts with primary amines in proteins to form amide bonds . This reaction typically occurs at a buffered pH of 7.5 (6.5-8.5) . The conjugation of NSP to the 3′-end of ASOs allows for the creation of tritium-labeled ASOs .

Biochemical Pathways

The primary biochemical pathway involved in the action of NSP is the conjugation of the compound to primary amines in proteins or antibodies. These amines can be located at the N-terminus, at lysine residues, or they can be preceded by a lysine-like linker at the terminal .

Pharmacokinetics

The pharmacokinetics of NSP-conjugated compounds are largely dependent on the properties of the molecule it is conjugated to. For instance, in the case of NSP-conjugated ASOs, in vitro target interaction and in vivo pharmacokinetic behaviors were found to be similar to that of the unlabeled ASOs .

Result of Action

The result of NSP action is the formation of a stable, covalent bond with the target molecule, allowing for the tracking and monitoring of the target in various studies. For example, NSP has been used to create tritium-labeled ASOs for pharmacokinetic, mass balance, or autoradiography studies .

Action Environment

The action of NSP is influenced by several environmental factors. The pH of the environment is crucial for the successful conjugation of NSP to primary amines . Additionally, the properties of the target molecule, such as its size and charge, can also influence the efficacy and stability of the NSP conjugation .

Safety and Hazards

Personal protective equipment/face protection should be worn when handling NSP. It should not get in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided . It is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

NSP has been used in the development of DNAzyme-based biosensors . It has also been used in the labeling of antisense oligonucleotides . These applications suggest that NSP could have a wide range of uses in future research and development.

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO4/c1-2-7(11)12-8-5(9)3-4-6(8)10/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AASBXERNXVFUEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00952712
Record name 1-(Propanoyloxy)pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00952712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-succinimidyl propionate

CAS RN

30364-55-7, 862415-66-5
Record name N-(Propionyloxy)succinimide
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Succinimidyl propionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030364557
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(Propanoyloxy)pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00952712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-dioxopyrrolidin-1-yl propanoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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